4,5-Difluoro-2-methoxybenzoic acid
Overview
Description
“4,5-Difluoro-2-methoxybenzoic acid” is a chemical compound with the CAS Number: 425702-18-7 . It has a molecular weight of 188.13 and its IUPAC name is 4,5-difluoro-2-methoxybenzoic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “4,5-Difluoro-2-methoxybenzoic acid” is 1S/C8H6F2O3/c1-13-7-3-6 (10)5 (9)2-4 (7)8 (11)12/h2-3H,1H3, (H,11,12)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4,5-Difluoro-2-methoxybenzoic acid” is a solid compound . It should be stored in a tightly closed container, in a cool and dry place .
Scientific Research Applications
Synthetic Intermediates and Pharmaceutical Industry
4,5-Difluoro-2-methoxybenzoic acid, while not directly studied, is closely related to various benzoic acid derivatives which have significant applications in the pharmaceutical industry and material science. For instance, derivatives like 2,4,5-Trifluorobenzoic acid are synthesized through processes like Grignard exchange reactions, highlighting their role as valuable synthetic intermediates in pharmaceuticals (Deng, Shen, Zhao, Yan, & Zhang, 2015).
Organometallic Chemistry
In organometallic chemistry, derivatives of benzoic acid are used to synthesize complex structures. For instance, triorganotin(IV) complexes have been synthesized using 2,4,5-trifluoro-3-methoxybenzoic acid and other ligands, demonstrating the utility of such compounds in creating intricate chemical structures (Ma, Han, & Zhang, 2007).
Flavor Molecule Encapsulation
Benzoic acid derivatives are also used in the encapsulation of flavor molecules. For example, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been successfully intercalated into layered double hydroxide to produce nanohybrids for controlled flavor release in foods (Hong, Oh, & Choy, 2008).
Photophysical Applications
Certain benzoic acid derivatives exhibit interesting photophysical behaviors, which are valuable in imaging and fluorescence studies. For example, (Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one (DFHBI) and its analogues are used to bind RNA molecules for imaging, showcasing the utility of such compounds in biochemical imaging applications (Santra, Geraskin, Nilsen-Hamilton, Kraus, & Petrich, 2019).
Chemical Synthesis
Derivatives of difluorophenols and trifluorophenols, closely related to 4,5-Difluoro-2-methoxybenzoic acid, are transformed into various hydroxybenzoic acids, demonstrating their role in the synthesis of complex organic compounds. This showcases the diverse applications of these compounds in organic synthesis (Marzi, Gorecka, & Schlosser, 2004).
Safety And Hazards
The compound has been classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . In case of contact, it’s advised to wash with plenty of water .
properties
IUPAC Name |
4,5-difluoro-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFHKGUQWAQEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476376 | |
Record name | 4,5-DIFLUORO-2-METHOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-methoxybenzoic acid | |
CAS RN |
425702-18-7 | |
Record name | 4,5-DIFLUORO-2-METHOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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